Erbium Perchlorate, 10,000 mg/L in H2O, 50 mL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

エルビウム過塩素酸塩(化学式:Er(ClO4)3)は、エルビウムイオンと過塩素酸イオンからなる化合物です。通常、「エルビウム過塩素酸塩, 10,000 mg/L in H2O, 50 mL」のように溶液として存在します。エルビウムは希土類元素であり、銀白色の外観と様々なハイテク分野での応用で知られています。過塩素酸塩は強力な酸化剤であり、エルビウム過塩素酸塩は研究および産業応用の両方で注目を集める化合物となっています。

準備方法

合成経路と反応条件

エルビウム過塩素酸塩は、エルビウム酸化物 (Er2O3) と過塩素酸 (HClO4) を反応させることで合成できます。この反応は通常、エルビウム酸化物の完全溶解とエルビウム過塩素酸塩の形成を確実にするために、制御された条件下で行われます。

Er2O3+6HClO4→2Er(ClO4)3+3H2O

工業生産方法

工業的な環境では、エルビウム過塩素酸塩の製造には、高純度のエルビウム酸化物と濃過塩素酸が使用されます。反応は、副反応を防ぎ、最終製品の純度を確保するために、制御された環境で行われます。生成された溶液は、次にろ過して濃縮し、10,000 mg/Lなどの目的の濃度を実現します。

化学反応の分析

反応の種類

エルビウム過塩素酸塩は、以下を含む様々な化学反応を起こします。

酸化: 過塩素酸イオンの存在により、エルビウム過塩素酸塩は酸化剤として作用できます。

還元: 特定の条件下で還元されてエルビウム塩化物などの生成物を生成できます。

置換: エルビウムイオンは、他の配位子との置換反応に関与できます。

一般的な試薬と条件

酸化: 水素ガスや亜鉛などの金属などの還元剤を使用します。

還元: 通常、水素化リチウムアルミニウム (LiAlH4) などの強力な還元剤が必要です。

置換: エチレンジアミン四酢酸 (EDTA) などの錯化剤や配位子の存在下で起こる可能性があります。

生成される主要な生成物

エルビウム塩化物 (ErCl3): 還元反応中に生成されます。

有機配位子との錯体: 置換反応中に生成されます。

科学的研究の応用

エルビウム過塩素酸塩は、科学研究において幅広い用途があります。

化学: 発光性金属有機構造体やフルオロリン酸塩ガラスを合成するための前駆体として使用されます.

生物学: アミノ酸と配位した希土類錯体の調製に使用され、潜在的な生物学的用途があります.

医学: 独特の発光特性により、医療画像診断や造影剤としての可能性が調査されています。

作用機序

エルビウム過塩素酸塩がその効果を発揮するメカニズムは、主にエルビウムイオンの特性に関連しています。エルビウムイオンは特定の波長で光を吸収および放出することができ、光学応用で役立ちます。過塩素酸イオンは酸化剤として作用し、様々な化学反応を促進します。 エルビウムイオンと他の分子との相互作用、および過塩素酸イオンが促進する酸化還元反応など、関与する分子標的と経路があります {_svg_1}.

類似化合物の比較

類似化合物

エルビウム塩化物 (ErCl3): エルビウムイオンを含むという点で類似していますが、過塩素酸塩の酸化特性は持っていません。

エルビウム硝酸塩 (Er(NO3)3): 異なるアニオン特性と用途を持つ別のエルビウム化合物です。

エルビウム酸化物 (Er2O3): エルビウム過塩素酸塩やその他のエルビウム化合物を合成するための前駆体です。

独自性

エルビウム過塩素酸塩は、エルビウムと過塩素酸イオンの組み合わせにより、発光特性と強力な酸化能力の両方を持ち合わせており、独自性があります。 これにより、高度な材料の合成や特定の化学反応など、両方の特性が必要とされる用途で特に有用となります .

類似化合物との比較

Similar Compounds

Erbium Chloride (ErCl3): Similar in terms of containing erbium ions but lacks the oxidizing properties of perchlorate.

Erbium Nitrate (Er(NO3)3): Another erbium compound with different anionic properties and applications.

Erbium Oxide (Er2O3): A precursor for synthesizing erbium perchlorate and other erbium compounds.

Uniqueness

Erbium Perchlorate is unique due to its combination of erbium and perchlorate ions, providing both luminescent properties and strong oxidizing capabilities. This makes it particularly valuable in applications requiring both properties, such as in the synthesis of advanced materials and in specific chemical reactions .

特性

分子式 |

Cl3ErH3O12 |

|---|---|

分子量 |

468.6 g/mol |

IUPAC名 |

erbium;perchloric acid |

InChI |

InChI=1S/3ClHO4.Er/c3*2-1(3,4)5;/h3*(H,2,3,4,5); |

InChIキー |

RCRNYFSFVRLERM-UHFFFAOYSA-N |

正規SMILES |

OCl(=O)(=O)=O.OCl(=O)(=O)=O.OCl(=O)(=O)=O.[Er] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

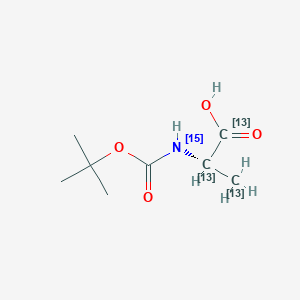

![(2S,3R)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-3-phenylmethoxy(1,2,3,4-13C4)butanoic acid](/img/structure/B12060161.png)

![6-methyl-2-[2-(trifluoromethyl)phenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12060178.png)